1,1,1,2,2,3-Hexachloro-3,3-difluoropropane
Overview
Description
Hexachlorodifluoropropane is a chemical compound with the molecular formula C3F2Cl6. It is a member of the chlorofluorocarbon family, which are compounds containing carbon, chlorine, and fluorine. These compounds have been widely used in various industrial applications due to their stability and non-flammability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexachlorodifluoropropane can be synthesized through the chlorination of difluoropropane. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In industrial settings, hexachlorodifluoropropane is produced using large-scale chlorination reactors. The process involves the continuous feed of difluoropropane and chlorine gas into the reactor, where the reaction is carried out at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Hexachlorodifluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: Where chlorine atoms can be replaced by other halogens or functional groups.
Reduction Reactions: Where the compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium iodide or potassium fluoride in polar solvents.
Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: May involve strong oxidizing agents like potassium permanganate or ozone.
Major Products Formed:
Substitution Reactions: Can yield compounds like hexafluoropropane or hexachloropropane.
Reduction Reactions: Produce partially chlorinated fluoropropanes.
Oxidation Reactions: Result in the formation of carbonyl-containing compounds.
Scientific Research Applications
Hexachlorodifluoropropane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in studies involving the effects of chlorofluorocarbons on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of refrigerants, propellants, and as a cleaning agent for electronic components.
Mechanism of Action
The mechanism by which hexachlorodifluoropropane exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis and inhibition of cellular processes. It can also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Hexachlorodifluoropropane can be compared with other chlorofluorocarbons such as:
Trichlorofluoromethane (CFC-11): Used as a refrigerant and in foam blowing applications.
Dichlorodifluoromethane (CFC-12): Widely used as a refrigerant and aerosol propellant.
Tetrachlorodifluoroethane (CFC-114): Employed in refrigeration and air conditioning systems.
Uniqueness: Hexachlorodifluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties such as higher stability and lower reactivity compared to other chlorofluorocarbons.
Properties
IUPAC Name |
1,1,1,2,2,3-hexachloro-3,3-difluoropropane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl6F2/c4-1(5,2(6,7)8)3(9,10)11 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPXIDLSGFFJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(Cl)(Cl)Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl6F2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928628 | |
Record name | 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.7 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
661-96-1, 134452-44-1 | |
Record name | 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=661-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1,2,2,3-Hexachloro-3,3-difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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